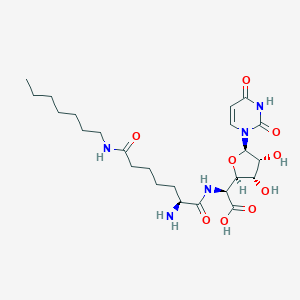
Oct-lys-upoc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is a synthetic derivative of uracil polyoxin C, a peptidyl nucleoside antibiotic. This compound is known for its potent inhibitory activity against chitin synthetase, an enzyme crucial for fungal cell wall biosynthesis. The addition of hydrophobic groups, such as octanoyl and lysyl, enhances its stability and resistance to intracellular degradation .
準備方法
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is synthesized by reacting uracil polyoxin C with the appropriate amino acid p-nitrophenyl ester . The reaction involves the coupling of uracil polyoxin C with octanoyl-lysyl using standard peptide coupling conditions, such as dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
化学反応の分析
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, modifying its chemical properties and biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of peptidyl nucleosides.
Medicine: Its inhibitory activity against chitin synthetase makes it a potential candidate for developing antifungal therapies.
作用機序
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C exerts its effects by inhibiting chitin synthetase, an enzyme responsible for synthesizing chitin in fungal cell walls . The compound binds to the active site of the enzyme, preventing the formation of chitin and disrupting the integrity of the fungal cell wall. This leads to osmotic sensitivity, abnormal morphology, and growth arrest in fungi .
類似化合物との比較
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is unique due to its hydrophobic modifications, which enhance its stability and resistance to intracellular degradation . Similar compounds include:
N-gamma-(octyl)-glutaminyluracil polyoxin C: Another hydrophobic derivative with similar inhibitory activity but lower stability.
Nikkomycins: Structurally related peptidyl nucleoside antibiotics with similar antifungal activity but different pharmacokinetic properties.
These compounds share a common mechanism of action but differ in their stability, reactivity, and biological activity, highlighting the uniqueness of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C .
特性
CAS番号 |
100566-83-4 |
|---|---|
分子式 |
C24H39N5O9 |
分子量 |
541.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-7-(heptylamino)-7-oxoheptanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C24H39N5O9/c1-2-3-4-5-8-12-26-15(30)10-7-6-9-14(25)21(34)28-17(23(35)36)20-18(32)19(33)22(38-20)29-13-11-16(31)27-24(29)37/h11,13-14,17-20,22,32-33H,2-10,12,25H2,1H3,(H,26,30)(H,28,34)(H,35,36)(H,27,31,37)/t14-,17-,18-,19+,20+,22+/m0/s1 |
InChIキー |
KQXVKGBKQDWQIX-WIPOLACYSA-N |
SMILES |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
異性体SMILES |
CCCCCCCNC(=O)CCCC[C@@H](C(=O)N[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
正規SMILES |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Key on ui other cas no. |
100566-83-4 |
同義語 |
N-epsilon-(octanoyl)lysyl-uracil polyoxin C Oct-Lys-UPOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















